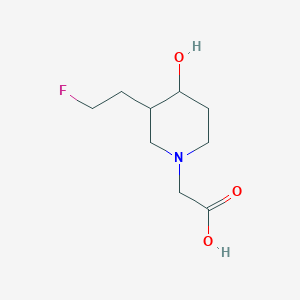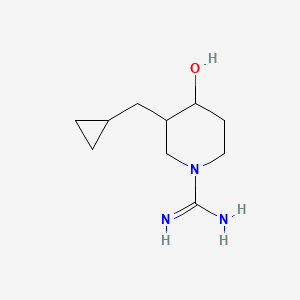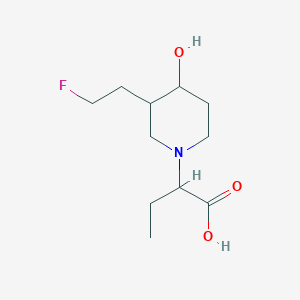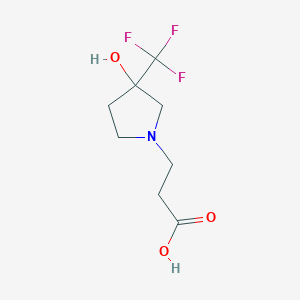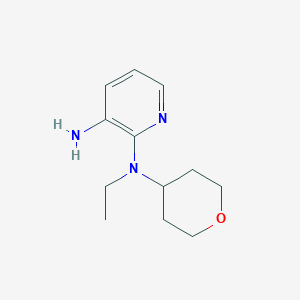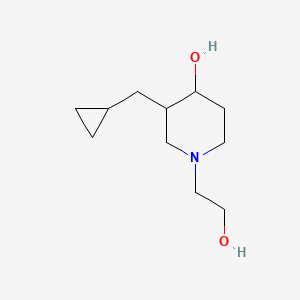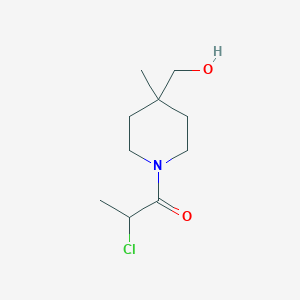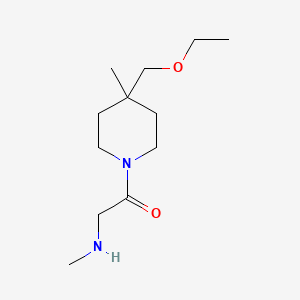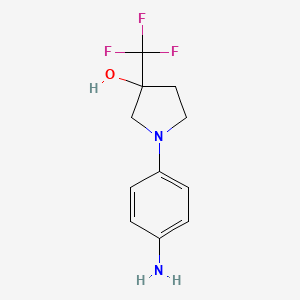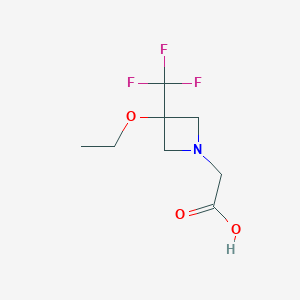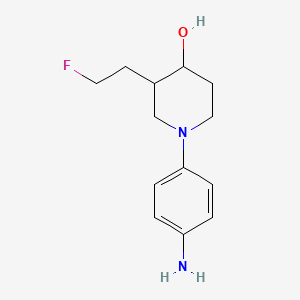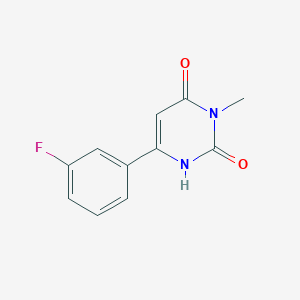
6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Analysis
A study by Li et al. (2005) delved into the molecular structures of various trifluoromethyl-substituted compounds, including a derivative closely related to 6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The research focused on understanding the dihedral angles and distances between atoms in these molecules, contributing to the field of crystallography and molecular design. The findings revealed specific interactions, such as C-H...O, which play a crucial role in forming molecular sheets, a fundamental aspect in material science and drug design (Li et al., 2005).
Synthesis and Chemical Properties
Research by Rubinov et al. (2008) explored the synthesis and chemical properties of N-substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones, closely related to the compound . The study highlighted methods to produce 4-O-acyl derivatives and their subsequent reactions to form enamino derivatives, providing valuable insights into the chemical behavior and potential applications of such compounds in synthesizing new materials or pharmaceuticals (Rubinov et al., 2008).
Supramolecular Assemblies
A study on pyrimidine derivatives by Fonari et al. (2004) investigated their potential as ligands for co-crystallization with macrocyclic compounds, leading to novel 2D and 3D hydrogen-bonded supramolecular assemblies. This research is particularly relevant in the development of new materials with potential applications in nanotechnology, catalysis, and molecular electronics (Fonari et al., 2004).
Antimicrobial Activity
Vlasov et al. (2015) synthesized and evaluated the antimicrobial activity of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrating the potential of such compounds in developing new antimicrobial agents. This research contributes to the ongoing search for novel therapeutics to combat resistant microbial strains (Vlasov et al., 2015).
Electrocatalytic Applications
Elinson et al. (2021) described an electrocatalytic method for synthesizing spirobarbituric dihydrofurans from derivatives similar to this compound. This novel approach underscores the compound's utility in green chemistry and organic synthesis, offering a more sustainable and efficient pathway for generating complex molecules (Elinson et al., 2021).
Eigenschaften
IUPAC Name |
6-(3-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHBISHAXJHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


